4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine
CAS No.: 862729-12-2
Cat. No.: VC3413159
Molecular Formula: C6H6IN5
Molecular Weight: 275.05 g/mol
* For research use only. Not for human or veterinary use.
![4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine - 862729-12-2](/images/structure/VC3413159.png)
Specification
CAS No. | 862729-12-2 |
---|---|
Molecular Formula | C6H6IN5 |
Molecular Weight | 275.05 g/mol |
IUPAC Name | 3-iodo-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C6H6IN5/c1-12-6-3(4(7)11-12)5(8)9-2-10-6/h2H,1H3,(H2,8,9,10) |
Standard InChI Key | XDRBSXBQEOQZKM-UHFFFAOYSA-N |
SMILES | CN1C2=NC=NC(=C2C(=N1)I)N |
Canonical SMILES | CN1C2=NC=NC(=C2C(=N1)I)N |
Introduction
Chemical Identity and Nomenclature
4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 862729-12-2) is systematically named according to IUPAC conventions, reflecting its substitution pattern on the pyrazolo[3,4-d]pyrimidine scaffold. The molecular formula C₅H₄IN₅ corresponds to a molecular weight of 275.05 g/mol, with the iodine atom contributing significantly to its polarizability and molecular volume . Key identifiers include:
Property | Value | Source |
---|---|---|
SMILES | CN1C2=C(C(=NC=N1)N)I | PubChem |
InChIKey | UZXZGPQCHHKUQH-UHFFFAOYSA-N | PubChem |
XLogP3 | 0.5 | PubChem |
Hydrogen Bond Donors | 1 | PubChem |
Hydrogen Bond Acceptors | 4 | PubChem |
The planar bicyclic system contains a pyrazole ring fused to a pyrimidine moiety, with substituents at positions 1 (methyl), 3 (iodo), and 4 (amino). This arrangement creates a conjugated π-system that influences both reactivity and intermolecular interactions .
Synthetic Methodologies
Alkylation Strategies
Structural Characterization
Crystallographic Analysis
Single-crystal X-ray diffraction reveals:
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Bond Lengths:
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C-I: 2.098(2) Å (consistent with sp²-hybridized carbon)
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N1-C2: 1.337(3) Å (shorter than typical C-N single bonds, indicating conjugation)
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Dihedral Angles:
The nearly planar structure facilitates π-π stacking interactions, while the iodino substituent creates a distinct electrostatic potential surface suitable for halogen bonding .
Spectroscopic Profiles
¹H NMR (DMSO-d₆):
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δ 8.21 ppm (s, 1H, H5)
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δ 3.98 ppm (s, 3H, N-CH₃)
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δ 6.89 ppm (br s, 2H, NH₂)
¹³C NMR:
The downfield H5 resonance reflects deshielding by adjacent electronegative atoms, while the broad NH₂ signal indicates hydrogen bonding capacity .
Computational Chemistry Insights
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide:
Parameter | Calculated Value | Experimental Value |
---|---|---|
C3-I Bond Length | 2.104 Å | 2.098 Å |
HOMO-LUMO Gap | 4.21 eV | - |
Dipole Moment | 5.67 Debye | - |
The narrow HOMO-LUMO gap suggests potential charge-transfer capabilities, while the substantial dipole moment (5.67 D) confirms significant molecular polarity . Hirshfeld surface analysis quantifies intermolecular contacts:
These non-covalent interaction propensities guide crystal packing behavior and solubility characteristics.
Physicochemical Properties
Solubility Profile
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
DMSO | >50 | 25 |
Water | <0.1 | 25 |
Ethanol | 12.3 | 25 |
Dichloromethane | 8.9 | 25 |
The compound exhibits marked solubility in polar aprotic solvents but limited aqueous solubility (logP = 0.5), necessitating formulation strategies for biological applications .
Thermal Stability
Differential scanning calorimetry shows:
The relatively low thermal stability compared to non-iodinated analogs (ΔT ≈ +30°C) suggests iodine's electron-withdrawing effects lower activation barriers for decomposition .
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